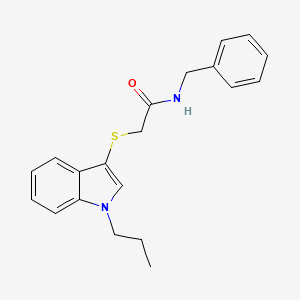

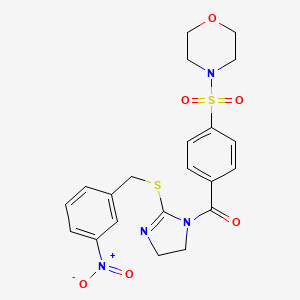

![molecular formula C16H12N2O4S B2576142 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946341-11-3](/img/structure/B2576142.png)

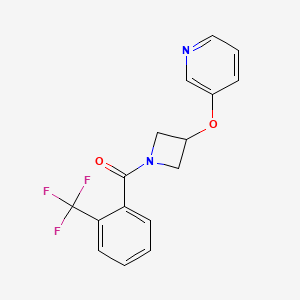

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TDZD-8, is a synthetic small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and apoptosis.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research has highlighted the importance of structural modification in enhancing the potency of molecules, with studies on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides demonstrating their effectiveness as selective endothelin receptor-A antagonists. The manipulation of the aryl group and the inclusion of a benzo-[d][1,3]dioxole group have been pivotal in achieving both in vivo activity and moderate half-lives, underscoring the critical role of structure-activity relationships in the development of therapeutic agents (C. Wu et al., 1997).

Heterocyclic Synthesis Techniques

The synthesis of heterocyclic compounds is a fundamental aspect of chemical research, with methods for creating thiophenylhydrazonoacetates leading to a variety of nitrogen nucleophiles. Such synthetic approaches enable the production of pyrazole, isoxazole, and other derivatives, showcasing the versatility of heterocyclic synthesis in contributing to diverse applications in medicinal chemistry and beyond (R. Mohareb et al., 2004).

Novel Synthesis in Aqueous Media

Advancements in synthesis techniques that utilize aqueous media have been reported, demonstrating efficient pathways to benzazoles. These methods highlight the importance of environmentally friendly reactions in the chemical synthesis landscape, offering insights into sustainable practices in the creation of complex molecules (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).

Carbonic Anhydrase Inhibition for Therapeutic Use

The synthesis of isoxazole-containing sulfonamides has been explored for their potent inhibition of carbonic anhydrase II and VII, highlighting the therapeutic potential of such compounds in treating conditions like glaucoma and neuropathic pain. These studies not only demonstrate the chemical versatility of isoxazole compounds but also their significant implications for medical research and drug development (C. Altug et al., 2017).

Mechanism of Action

Target of Action

The compound contains an isoxazole ring, which is a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . Isoxazole rings are found in a variety of natural products and drugs, and they are known to interact with various biological targets such as enzymes, receptors, and ion channels .

Mode of Action

The mode of action of this compound would depend on its specific biological target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in cell signaling .

Biochemical Pathways

Without specific information about the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Given the presence of the isoxazole ring, it could potentially be involved in a wide range of biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. The presence of functional groups such as the isoxazole ring and the benzodioxole ring in the compound might influence these properties .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, certain functional groups in the compound might be sensitive to acidic or basic conditions .

properties

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-16(10-3-4-12-13(6-10)21-9-20-12)17-8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGZGTCVRVALOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

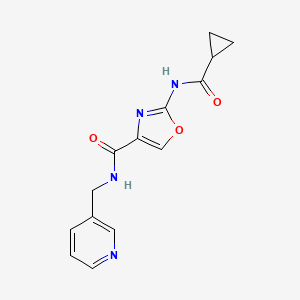

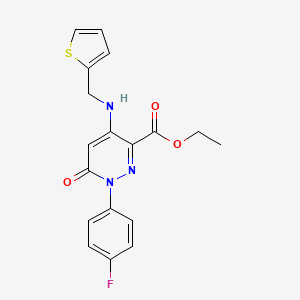

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)

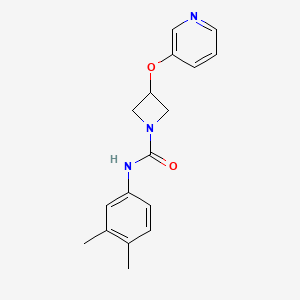

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)

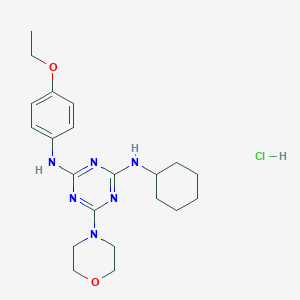

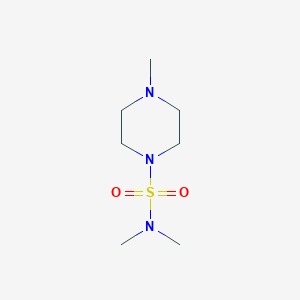

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2576081.png)